

A Comparative Analysis of Pyridine-2-Carboxamide Based Inhibitors in Oncology

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Compound of Interest

Compound Name: *N-tert-Butyl-3-methylpyridine-2-carboxamide*

Cat. No.: B123242

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyridine-2-Carboxamide Based Inhibitors Targeting HPK1 and SHP2 in Cancer Therapy.

The pyridine-2-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, yielding potent and selective inhibitors for a range of therapeutic targets. This guide provides a comparative analysis of recently developed pyridine-2-carboxamide-based inhibitors targeting two critical nodes in cancer signaling: Hematopoietic Progenitor Kinase 1 (HPK1) and Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). The following sections present quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to aid researchers in their drug discovery and development efforts.

Data Presentation: Quantitative Comparison of Inhibitors

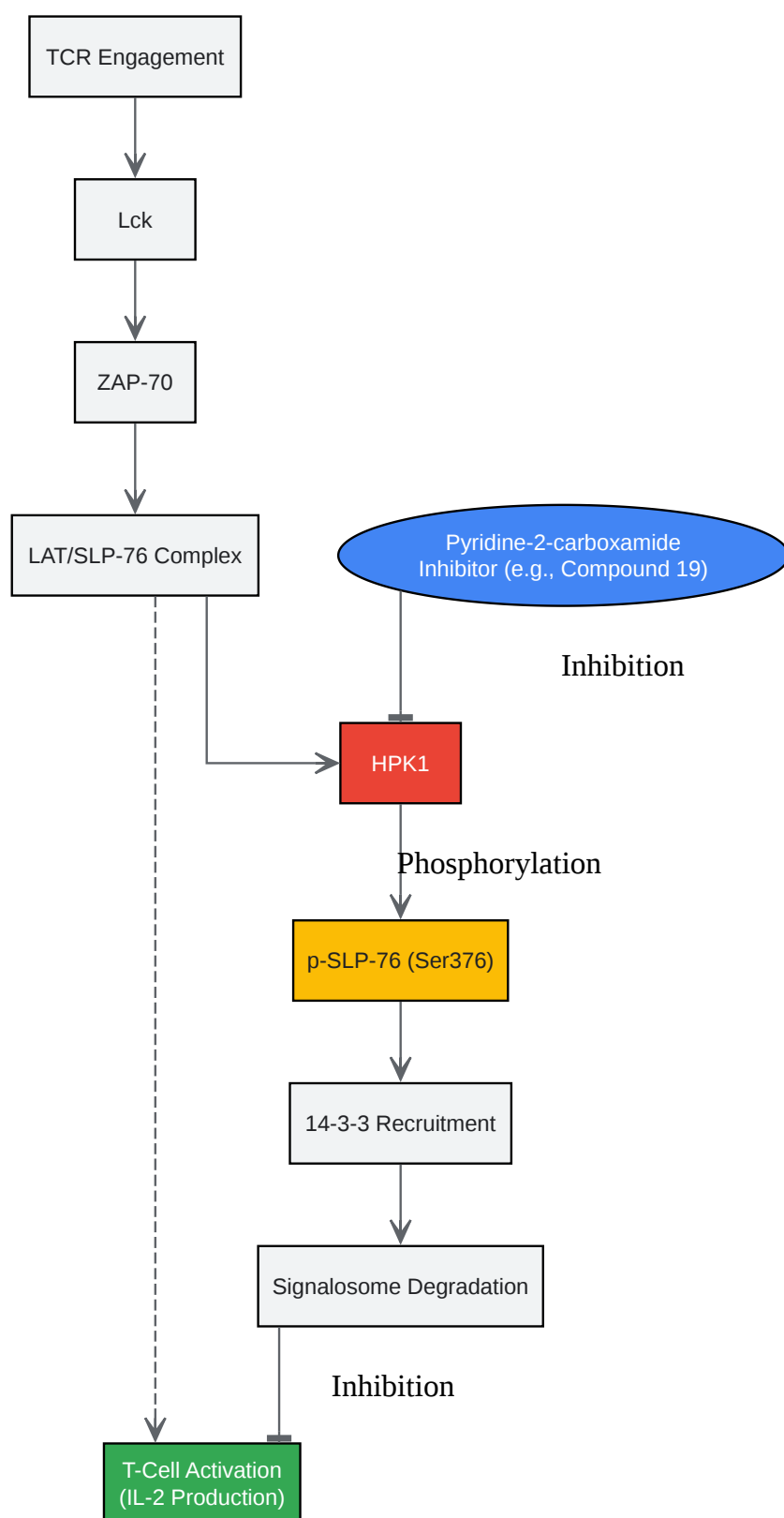
The following table summarizes the in vitro and in vivo efficacy of selected pyridine-2-carboxamide-based inhibitors against HPK1 and SHP2. This data is compiled from recent peer-reviewed publications and offers a snapshot of the current landscape of inhibitors featuring this chemical moiety.

Target	Compound ID	In Vitro Potency (IC50)	Cell-Based Activity	In Vivo Efficacy
HPK1	Compound 19	0.64 nM (enzymatic assay)	Potent inhibition of phospho-SLP76 in Jurkat cells	TGI = 94.3% in CT26 murine colorectal cancer model (in combination with anti-PD-1)[1]
SHP2	Compound C6	0.13 nM (enzymatic assay)	IC50 = 3.5 nM (MV-4-11 cell proliferation)[2]	TGI = 69.5% in MV-4-11 xenograft mouse model (30 mg/kg)[2]
SHP2	Compound 11a	1.36 μ M (enzymatic assay)	Effective inhibition of Ba/F3 cell proliferation	Not Reported

Note: TGI refers to Tumor Growth Inhibition. The presented data is for comparative purposes and was obtained under specific experimental conditions as detailed in the cited literature.

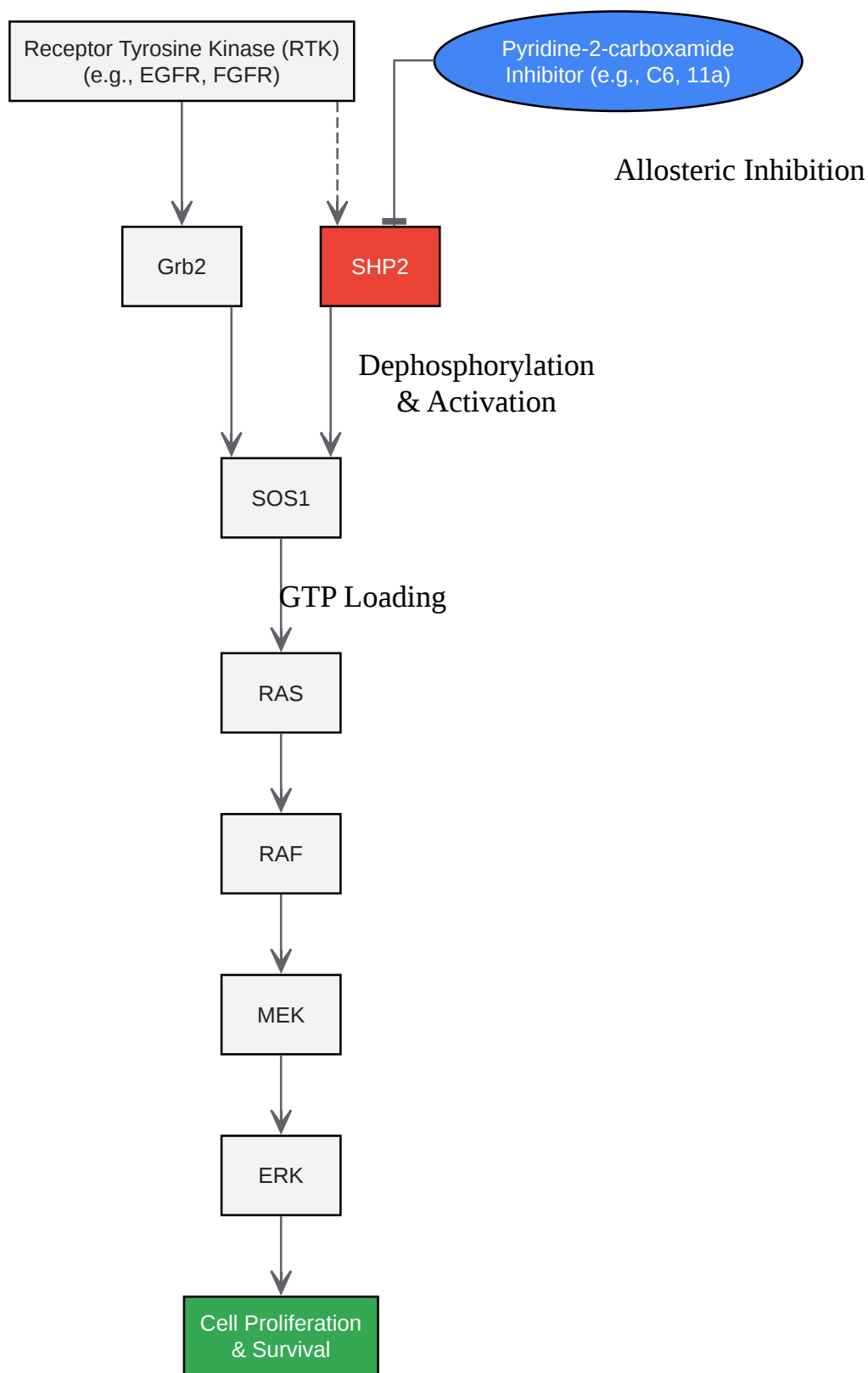
Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).



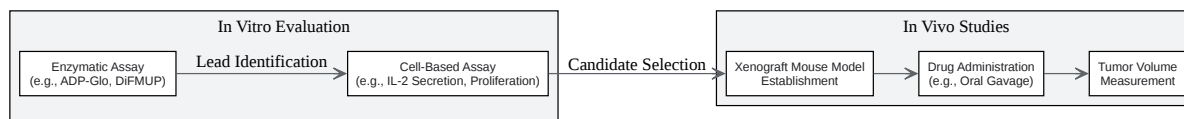
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Caption: HPK1 Signaling Pathway in T-Cells.



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Caption: SHP2 Signaling Pathway in Cancer.



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Caption: General Experimental Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and reagents.

In Vitro HPK1 Kinase Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format to measure the activity of HPK1 by quantifying the amount of ADP produced.[3][4][5][6]

- Reagent Preparation:
 - Prepare a stock solution of the pyridine-2-carboxamide inhibitor in 100% DMSO.
 - Serially dilute the inhibitor in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
 - Prepare a solution of recombinant human HPK1 enzyme in kinase assay buffer.
 - Prepare a substrate/ATP mix containing a suitable substrate (e.g., myelin basic protein) and ATP at a concentration near the K_m for HPK1.
- Kinase Reaction:
 - Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 2 µL of the HPK1 enzyme solution to each well.

- Initiate the reaction by adding 2 μ L of the substrate/ATP mix.
- Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.
 - Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

In Vitro SHP2 Phosphatase Assay (DiFMUP)

This fluorogenic assay measures SHP2 phosphatase activity using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a substrate.^{[7][8][9][10][11]}

- Reagent Preparation:
 - Prepare a stock solution of the pyridine-2-carboxamide inhibitor in 100% DMSO.
 - Serially dilute the inhibitor in phosphatase assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20).
 - Prepare a working solution of recombinant full-length wild-type SHP2 protein in the assay buffer. For wild-type SHP2, pre-activate by incubating with a dually phosphorylated IRS-1 peptide.
 - Prepare a working solution of DiFMUP substrate in the assay buffer.
- Phosphatase Reaction:

- Add the diluted inhibitor or vehicle (DMSO) to the wells of a black 384-well microplate.
- Add the pre-activated SHP2 enzyme solution to each well.
- Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
- Initiate the reaction by adding the DiFMUP substrate solution.
- Data Acquisition:
 - Immediately measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) kinetically over 30-60 minutes using a fluorescence microplate reader.
 - The rate of increase in fluorescence is proportional to the SHP2 activity.

Cell-Based IL-2 Secretion Assay (for HPK1 inhibitors)

This assay measures the functional consequence of HPK1 inhibition in Jurkat T-cells, which is an increase in Interleukin-2 (IL-2) secretion upon T-cell receptor (TCR) stimulation.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Cell Culture and Plating:
 - Culture Jurkat cells in complete RPMI medium.
 - Plate the cells in a 96-well plate at a density of 1×10^5 cells/well.
- Inhibitor Treatment and Stimulation:
 - Treat the cells with various concentrations of the pyridine-2-carboxamide inhibitor or vehicle (DMSO) for 1 hour.
 - Stimulate the cells to secrete IL-2 by adding a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies.
- IL-2 Quantification:
 - Incubate the cells for 24 hours.

- Collect the cell culture supernatant.
- Quantify the amount of secreted IL-2 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Cell-Based Proliferation Assay (for SHP2 inhibitors)

This assay determines the effect of SHP2 inhibitors on the proliferation of cancer cell lines, such as MV-4-11 (acute myeloid leukemia).[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Cell Plating:
 - Seed MV-4-11 cells in a 96-well plate at an optimal density (e.g., 3×10^3 cells/well).
- Inhibitor Treatment:
 - Treat the cells with a serial dilution of the pyridine-2-carboxamide inhibitor or vehicle (DMSO).
 - Incubate the cells for a specified period (e.g., 48 or 72 hours).
- Viability Measurement:
 - Assess cell viability using a colorimetric assay such as MTT or a luminescent assay like CellTiter-Glo®.
 - For MTT, add the MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.
 - For CellTiter-Glo®, add the reagent to each well and measure the luminescence.
 - The signal is proportional to the number of viable cells.

In Vivo Xenograft Mouse Model

This protocol outlines the general procedure for evaluating the in vivo efficacy of pyridine-2-carboxamide inhibitors in a subcutaneous xenograft mouse model.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Model Establishment:

- Subcutaneously inject a suspension of cancer cells (e.g., MV-4-11 or CT26) into the flank of immunocompromised mice (e.g., BALB/c nude or NSG mice).
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Drug Administration:
 - Randomize the mice into treatment and control groups.
 - Administer the pyridine-2-carboxamide inhibitor or vehicle control via a suitable route (e.g., oral gavage) at a predetermined dose and schedule.
- Efficacy Evaluation:
 - Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: $(\text{Width}^2 \times \text{Length}) / 2$.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - At the end of the study, calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

This guide provides a foundational comparative analysis for researchers working with pyridine-2-carboxamide based inhibitors. For more in-depth information, please refer to the cited literature.

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